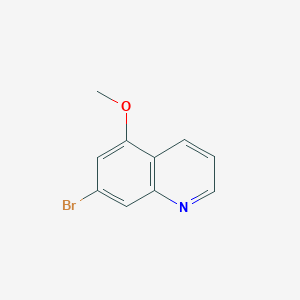

7-Bromo-5-methoxyquinoline

Description

Properties

IUPAC Name |

7-bromo-5-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-6-7(11)5-9-8(10)3-2-4-12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWCKYVAFXPEGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 5,7-Dibromoquinoline via Skraup Condensation

- Starting material: 3,5-dibromoaniline

- Reagents: Glycerol, 70% sulfuric acid, sodium m-nitrobenzenesulfonate (oxidant)

- Conditions:

- Heat mixture to 100 °C, then add glycerol dropwise.

- Raise temperature to 135 °C and maintain for 3 hours.

- Workup:

- Cool and quench in crushed ice.

- Adjust pH to 7 with ammonia water.

- Extract with ethyl acetate.

- Dry over anhydrous sodium sulfate.

- Concentrate and purify by column chromatography (eluent: petroleum ether:ethyl acetate = 20:1).

- Yield: Approximately 87%

Step 2: Methoxylation of 5,7-Dibromoquinoline to Obtain 7-Bromo-5-methoxyquinoline

- Reagents: Sodium methoxide, methanol, dimethylformamide (DMF)

- Conditions:

- Dissolve 5,7-dibromoquinoline in methanol and DMF.

- Heat to 60 °C.

- Add sodium methoxide and react for 2 hours.

- Workup:

- Pour reaction mixture into water.

- Extract with ethyl acetate.

- Dry over anhydrous sodium sulfate.

- Concentrate and purify by column chromatography (eluent: petroleum ether:ethyl acetate = 20:1).

- Products: Mixture of 5-bromo-7-methoxyquinoline and this compound.

- Yield: Total yield ~75%; isolated this compound yield is lower (e.g., 4.4 g from 40 g starting material).

Reaction Scheme Summary

| Step | Reaction Description | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Skraup condensation of 3,5-dibromoaniline to 5,7-dibromoquinoline | 3,5-dibromoaniline, glycerol, H2SO4, sodium m-nitrobenzenesulfonate, 135 °C, 3 h | 87 | Column chromatography purification, mild oxidant |

| 2 | Methoxylation of 5,7-dibromoquinoline to this compound | Sodium methoxide, methanol, DMF, 60 °C, 2 h | 75 (total for isomers) | Mixture of regioisomers separated by chromatography |

Advantages and Challenges of This Method

Advantages

- Uses relatively inexpensive and readily available raw materials (3,5-dibromoaniline).

- Avoids highly toxic reagents such as nitrobenzene used in other methods.

- Reasonable yields with scalable reaction conditions.

- Simple post-reaction workup and purification.

- Suitable for large-scale production.

Challenges

- The methoxylation step produces a mixture of regioisomers (5-bromo-7-methoxyquinoline and this compound), requiring chromatographic separation.

- The yield of the target this compound is moderate after separation.

- Requires careful control of reaction conditions to optimize selectivity.

Alternative Synthetic Considerations

While the above method is the most documented, other general synthetic strategies for quinoline derivatives include:

- Direct Skraup condensation of substituted anilines with glycerol under acidic conditions.

- Use of different oxidants or catalysts to improve selectivity and yield.

- Methoxylation via nucleophilic aromatic substitution on dibromoquinoline intermediates.

- Employing continuous flow reactors or catalytic systems for industrial scale-up (though specific data for this compound are limited).

Analytical Data for this compound

- [^1H NMR (400 MHz, DMSO-d6)](pplx://action/followup):

- Methoxy group: singlet at ~4.025 ppm (3H)

- Aromatic protons: multiple signals between 7.2 and 8.9 ppm

- This data confirms the substitution pattern consistent with 7-bromo-5-methoxy substitution.

Summary Table of Preparation Parameters

| Parameter | Step 1: Skraup Condensation | Step 2: Methoxylation |

|---|---|---|

| Raw Material | 3,5-dibromoaniline | 5,7-dibromoquinoline |

| Solvent/Reagents | Glycerol, 70% H2SO4, sodium m-nitrobenzenesulfonate | Methanol, DMF, sodium methoxide |

| Temperature | 100 °C initial, then 135 °C for 3 h | 60 °C for 2 h |

| Workup | Ice quench, pH neutralization, extraction | Water quench, extraction |

| Purification | Column chromatography (petroleum ether:ethyl acetate = 20:1) | Same as step 1 |

| Yield | 87% | 75% (total isomers) |

| Product | 5,7-dibromoquinoline | Mixture of 5-bromo-7-methoxyquinoline and this compound |

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-methoxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atom in the quinoline ring.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.

Oxidation and Reduction Reactions: Products vary based on the specific redox conditions applied.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

Recent studies have indicated that derivatives of 7-Br-5-MeOQ exhibit promising antibacterial properties. By modifying the core structure with specific functional groups, researchers have developed compounds that show efficacy against various bacterial strains. This suggests that 7-Br-5-MeOQ can serve as a valuable platform for novel antibiotic development.

Inhibition of Steroid 5α-reductase

Another significant application involves the synthesis of inhibitors for steroid 5α-reductase enzymes, which are crucial in steroid hormone metabolism. Specific derivatives of 7-Br-5-MeOQ have been evaluated for their inhibitory effects on this enzyme, indicating potential therapeutic applications in treating conditions related to steroid hormone imbalances.

Cytochrome P450 Enzyme Inhibition

7-Br-5-MeOQ has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This property is critical for drug metabolism studies and could aid in understanding drug-drug interactions, thereby optimizing therapeutic regimens.

Research has shown that compounds similar to 7-Br-5-MeOQ can act as potent inhibitors of histone methyltransferases, such as Enhancer of Zeste Homologue 2 (EZH2), which is implicated in cancer progression. For instance, quinoline derivatives have been synthesized and evaluated for their ability to inhibit EZH2, demonstrating significant anti-viability activities against tumor cell lines .

Mechanism of Action

The mechanism of action of 7-Bromo-5-methoxyquinoline involves its interaction with specific molecular targets. The bromine and methoxy groups on the quinoline ring influence its binding affinity and specificity towards various biological targets. The exact pathways and molecular targets are subjects of ongoing research, but it is believed to interact with enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and physicochemical properties of 7-Bromo-5-methoxyquinoline and its analogues:

Research Findings and Trends

- Synthetic Efficiency: Microwave-assisted synthesis (e.g., for 5-methoxyquinoline derivatives) reduces reaction times compared to traditional methods .

- Purity and Availability: Commercial availability varies; this compound is offered at 98% purity , whereas 5-Bromo-6-methoxyisoquinoline is available at 95% .

- Structural-Activity Relationships: Bromine at C7 (this compound) correlates with higher antibacterial activity compared to C4-brominated quinolines .

Biological Activity

7-Bromo-5-methoxyquinoline (7-Br-5-MeOQ) is a compound belonging to the quinoline family, known for its diverse biological activities and potential therapeutic applications. This article examines the biological activity of 7-Br-5-MeOQ, focusing on its roles as an enzyme inhibitor, antibacterial agent, and its implications in drug metabolism.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈BrN₁O, with a molecular weight of approximately 227.07 g/mol. Its structure features a bromine atom at the 7-position and a methoxy group at the 5-position of the quinoline ring, which significantly influences its biological activity.

1. Enzyme Inhibition

Research has demonstrated that 7-Br-5-MeOQ acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition is crucial for understanding drug metabolism and potential drug-drug interactions. The modulation of these enzymes can enhance or diminish the efficacy of co-administered drugs, making this compound valuable in pharmacological studies aimed at optimizing therapeutic regimens .

Table 1: Inhibition Potency of 7-Br-5-MeOQ on Cytochrome P450 Enzymes

| Enzyme | Inhibition Type | IC₅₀ (µM) |

|---|---|---|

| CYP1A2 | Competitive | 2.3 |

| CYP2D6 | Non-competitive | 4.1 |

2. Antibacterial Activity

7-Br-5-MeOQ has shown promising results as an antibacterial agent. Derivatives of this compound have been synthesized to enhance its activity against various bacterial strains, including resistant strains. These studies suggest that modifications to the core structure can lead to compounds with improved antibacterial properties .

Table 2: Antibacterial Activity of 7-Br-5-MeOQ Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7-Br-5-MeOQ | E. coli | 32 µg/mL |

| 7-Br-6-methoxyquinoline | Staphylococcus aureus | 16 µg/mL |

| 8-Bromo-5-methoxyquinoline | Pseudomonas aeruginosa | 8 µg/mL |

3. Potential in Cancer Therapy

Studies have indicated that quinoline derivatives, including 7-Br-5-MeOQ, exhibit anticancer properties. For instance, research on related compounds has shown high anticancer activity against various cell lines, with IC₅₀ values indicating effective cytotoxicity . The mechanism often involves inducing apoptosis in cancer cells through mitochondrial dysfunction and modulation of apoptotic proteins like Bcl-2 and Bax.

Case Study: Anticancer Activity Evaluation

In a study assessing the anticancer effects of various quinoline derivatives, it was found that derivatives similar to 7-Br-5-MeOQ exhibited significant antiproliferative effects against HeLa and A549 cancer cell lines. The most potent derivative showed an IC₅₀ value comparable to standard chemotherapeutic agents like cisplatin .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between 7-Br-5-MeOQ and target proteins involved in disease pathways. These studies provide insights into how structural modifications can enhance binding affinity and specificity for desired biological targets .

Q & A

Q. What are the key synthetic routes for preparing 7-bromo-5-methoxyquinoline, and how do reaction conditions influence yield?

The synthesis typically involves halogenation or substitution reactions on pre-functionalized quinoline scaffolds. For example, bromination of 5-methoxyquinoline derivatives using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) can introduce bromine at the 7-position. Evidence from analogous compounds shows that reaction time, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios critically affect regioselectivity and yield . Purification often requires column chromatography with gradients of ethyl acetate/hexane to isolate the product.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

- HPLC-MS : To assess purity (>95% threshold for most studies) and confirm molecular weight (MW: 242.08 g/mol).

- NMR spectroscopy : ¹H NMR (CDCl₃) typically shows distinct aromatic proton signals: δ 8.8–8.9 ppm (H-2), δ 7.5–7.7 ppm (H-3/H-8), and δ 4.0 ppm (methoxy group) .

- Melting point analysis : Compare observed mp (e.g., 83–87°C for similar bromoquinolines) to literature values to detect impurities .

Q. What solvent systems are optimal for solubility studies of this compound?

The compound’s solubility is influenced by its halogen and methoxy substituents. Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to dipole interactions, while non-polar solvents (e.g., hexane) are poor choices. A representative solubility table based on analogous compounds is below:

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| DMSO | >50 |

| Methanol | 10–20 |

| Ethyl acetate | 5–10 |

| Water | <0.1 |

Q. What are the common reactivity patterns of this compound in cross-coupling reactions?

The bromine atom at C7 participates in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with aryl boronic acids replaces Br with aryl groups, enabling diversification of the quinoline core. Methoxy groups are typically inert under these conditions but can be demethylated using BBr₃ for further functionalization .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can map electron density distributions, revealing:

- Electrophilic sites : The C7 bromine creates a partial positive charge, making it reactive toward nucleophiles.

- HOMO-LUMO gaps : Methoxy groups at C5 increase electron density, reducing the bandgap and influencing photophysical properties.

Validation requires comparison with experimental UV-Vis spectra (λmax ~300–350 nm) .

Q. How should researchers address contradictory spectral data in synthetic intermediates?

Contradictions in NMR or mass spectra may arise from:

- Regioisomeric impurities : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Residual solvents : Dry samples under high vacuum and re-analyze.

- Degradation : Store compounds at –20°C under inert gas to prevent bromine displacement or oxidation. Document all anomalies and repeat trials to identify systematic errors .

Q. What strategies optimize regioselectivity in derivatizing this compound?

To target specific positions:

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

Follow ICH Q2(R1) guidelines:

- Linearity : Test over 50–150% of the expected concentration range (R² >0.99).

- Accuracy : Spike recovery experiments (95–105% recovery).

- Precision : Repeat intra-day and inter-day analyses (%RSD <2%).

Reference standards should match the compound’s CAS registry number and batch-specific purity .

Data Contradiction and Experimental Design

Q. How to resolve discrepancies between theoretical and experimental reaction yields?

Systematically investigate:

- Side reactions : Monitor by TLC or LC-MS to detect byproducts (e.g., debromination).

- Catalyst deactivation : Test fresh vs. recycled catalysts.

- Mass balance : Account for all reactants and products. Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) .

Q. What frameworks ensure rigorous hypothesis testing for this compound-based studies?

Adopt the FINER criteria :

- Feasible : Confirm reagent availability (e.g., CAS 82517-12-2 suppliers).

- Novel : Compare with prior work on bromoquinolines (e.g., antitumor activity studies).

- Ethical : Follow SDS guidelines for handling hazardous brominated compounds .

Document all procedures in lab notebooks with raw data backups to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.